2-Nitrosoaniline
Overview
Description
2-Nitrosoaniline is an organic compound with the molecular formula C6H6N2O. It is a derivative of aniline, where a nitroso group (-NO) is attached to the second position of the benzene ring. This compound is known for its distinctive green color and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrosoaniline can be synthesized through several methods. One common method involves the reaction of aniline with nitrous acid. The reaction typically proceeds under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction can be summarized as follows:
C6H5NH2+HNO2→C6H5N(NO)H+H2O
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of aniline followed by reduction. The nitration step involves treating aniline with a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline. This intermediate is then reduced using iron and hydrochloric acid to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrosoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitroaniline.
Reduction: It can be reduced to form 1,2-phenylenediamine.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Substitution: Nucleophiles such as ammonia, alkylamines, and alkoxide ions are used under basic conditions.
Major Products Formed:
Oxidation: 2-Nitroaniline
Reduction: 1,2-Phenylenediamine
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Nitrosoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Industry: It is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Nitrosoaniline involves its ability to act as an electrophile due to the presence of the nitroso group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The nitroso group can also undergo redox reactions, making it useful in oxidation-reduction processes.
Comparison with Similar Compounds
2-Nitroaniline: Similar in structure but contains a nitro group instead of a nitroso group.
1,2-Phenylenediamine: A reduction product of 2-Nitrosoaniline.
2-Aminophenol: Contains an amino group and a hydroxyl group on the benzene ring.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
2-nitrosoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-5-3-1-2-4-6(5)8-9/h1-4H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVQNDRXQVWGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494980 | |
Record name | 2-Nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104262-59-1 | |
Record name | 2-Nitrosoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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